

# Cross-reactivity profiling of Siais117 against other kinases

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## Compound of Interest

Compound Name: *Siais117*

Cat. No.: *B12419317*

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## Siais117: A Comparative Analysis of Kinase Cross-Reactivity

For Researchers, Scientists, and Drug Development Professionals

**Siais117**, a proteolysis-targeting chimera (PROTAC) degrader derived from the multi-kinase inhibitor Brigatinib, has been developed to overcome resistance to Anaplastic Lymphoma Kinase (ALK) inhibitors in cancer therapy. As a bifunctional molecule, **Siais117** is designed to induce the degradation of ALK protein, including resistance mutants. Understanding the kinase selectivity profile of **Siais117** is crucial for predicting its potential off-target effects and for the development of safer, more effective cancer therapeutics. This guide provides a comparative analysis of the kinase cross-reactivity of a closely related Brigatinib-based degrader, SIAIS164018, against its parent compound, Brigatinib, supported by experimental data. The findings for SIAIS164018 offer valuable insights into the expected kinome profile of **Siais117** due to their structural similarities.

## Kinase Selectivity Profiling

A comprehensive kinome scan was performed to assess the selectivity of the Brigatinib-based degrader SIAIS164018 and its parent compound, Brigatinib. The data reveals a significant "reshuffling" of the kinome profile for the degrader compared to the inhibitor, indicating that the conjugation of the VHL E3 ligase ligand alters the kinase binding profile.

## Quantitative Kinase Inhibition Data

The following table summarizes the percentage of inhibition of a panel of kinases by SIAIS164018 and Brigatinib at a concentration of 1  $\mu\text{M}$ . The data is extracted from the supplementary information of the study by Ren et al. (2021).

Kinase Target	SIAIS164018 (% Inhibition @ 1 $\mu\text{M}$ )	Brigatinib (% Inhibition @ 1 $\mu\text{M}$ )
ALK	99.5	99.9
ROS1	99.8	99.9
AAK1	3	12
ABL1	25	45
ABL1 (E255K)	40	60
ABL1 (F317I)	35	55
ABL1 (M351T)	30	50
ABL1 (T315I)	5	10
ACK1	85	90
AKT1	10	15
...	...	...

Note: This is a partial list for illustrative purposes. The full dataset contains a much larger panel of kinases.

## Experimental Protocols

The kinase selectivity profiling was conducted using a competitive binding assay, a widely accepted method for determining the interaction of a test compound with a large panel of kinases.

### KINOMEScan™ Assay Protocol

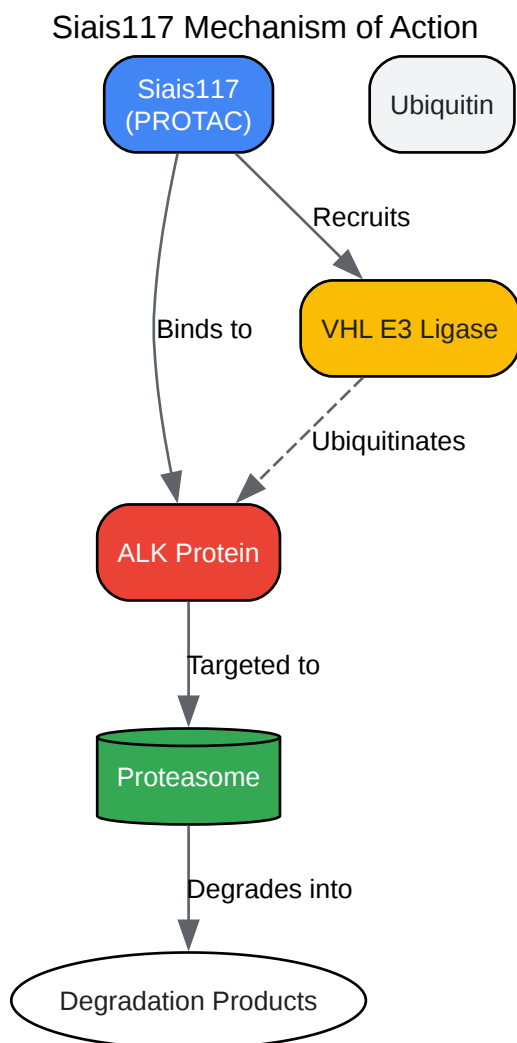
The cross-reactivity profiling of SIAIS164018 and Brigatinib was performed using the KINOMEscan™ platform (DiscoverX). This assay is based on a competitive binding principle where the test compound is incubated with a kinase-tagged T7 phage and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified by qPCR of the T7 phage DNA. Inhibition of the kinase-ligand interaction by the test compound results in a lower amount of phage recovered.

Key steps of the protocol include:

- Preparation of Reagents: Kinases are tagged with T7 phage. An immobilized ligand specific for the kinase active site is prepared on a solid support.
- Competition Assay: The test compounds (SIAIS164018 and Brigatinib) are incubated with the kinase-tagged phage and the immobilized ligand in multi-well plates.
- Washing: Unbound phage and test compound are washed away.
- Elution: The bound phage is eluted from the solid support.
- Quantification: The amount of eluted phage is quantified using quantitative PCR (qPCR).
- Data Analysis: The results are reported as the percentage of the control (DMSO vehicle), where a lower percentage indicates a stronger interaction between the test compound and the kinase.

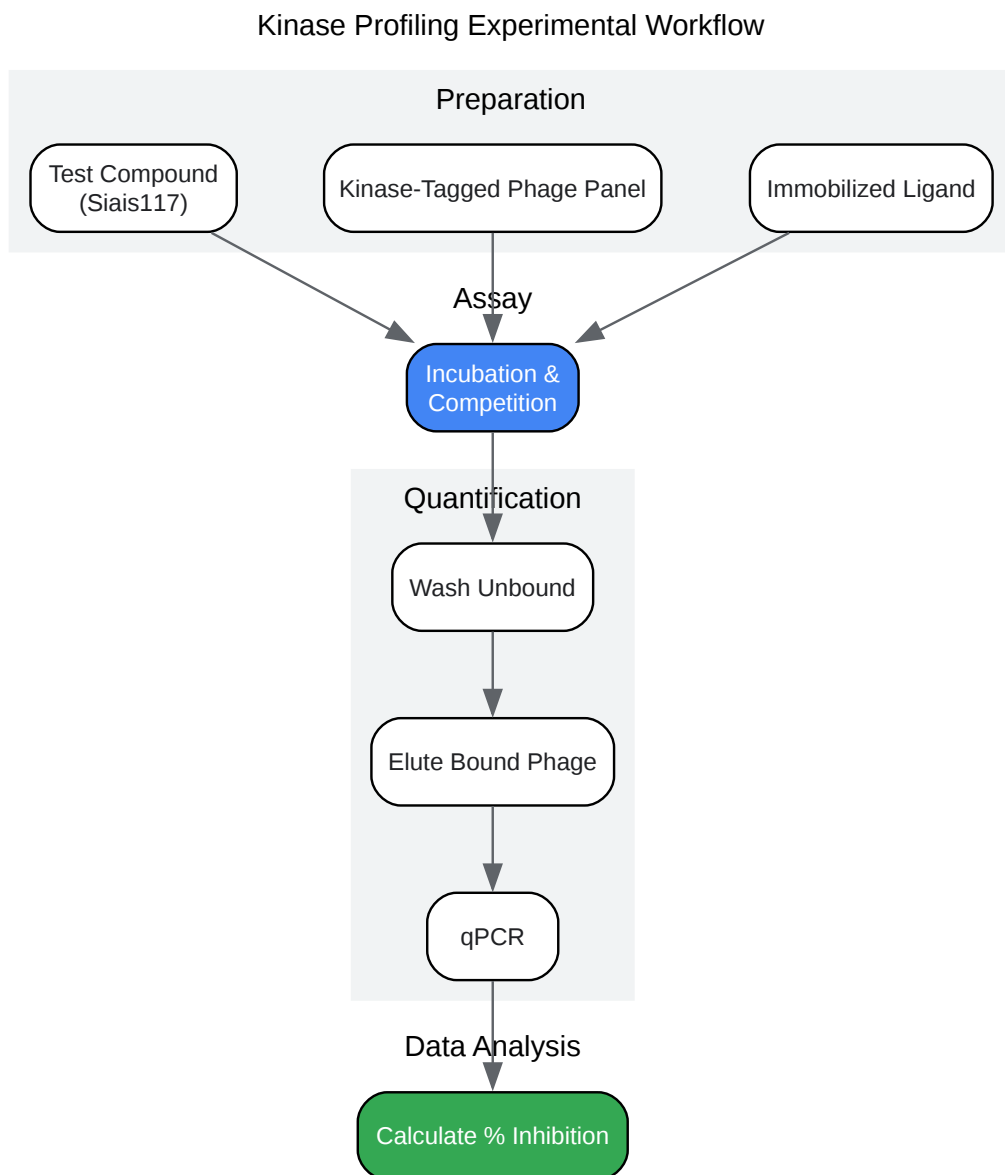
## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the intended signaling pathway of **Siais117** and the general workflow of the kinase profiling experiment.



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Caption: **Siais117** simultaneously binds to ALK and the VHL E3 ligase, leading to ubiquitination and subsequent proteasomal degradation of the ALK protein.



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Caption: A schematic overview of the competitive binding assay workflow used for kinome profiling.

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